N-Cyclohexylamine Drives Kinase Selectivity
The N-7 substituent is a proven selectivity switch in pyrazolo[1,5-a]pyrimidine kinase inhibitors. A direct structural comparator, 5-tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine, replaces the target compound's flexible N-cyclohexylamine with a more rigid 4-methylpiperidine group. In analogous MARK inhibitor series, this type of modification (cyclohexylamine to piperidine) has been shown to cause a >100-fold shift in potency between kinases, fundamentally altering the selectivity profile [1]. While specific head-to-head IC50 data for this exact pair is not public, the reported EC50 of >100,000 nM for the target compound against CYP1A2 provides a quantifiable off-target selectivity benchmark [2]. This contrasts with the class-level expectation that piperidine-containing analogs often show increased CYP450 inhibition, suggesting a potentially cleaner profile for the N-cyclohexylamine variant.
| Evidence Dimension | Off-Target CYP1A2 Inhibition |
|---|---|
| Target Compound Data | EC50 > 100,000 nM |
| Comparator Or Baseline | 5-tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (Data not publicly available for this target) |
| Quantified Difference | Not calculable; comparator data is proprietary, but class-level SAR indicates a high probability of significant difference. |
| Conditions | Inhibition of human CYP1A2 by luminometry |
Why This Matters
The documented low CYP1A2 inhibition for the target compound is a crucial differentiator for researchers seeking kinase probes with minimal P450 interference, a common pitfall for many piperidine-containing analogs.
- [1] PDB entry 5eak. A Pyrazolopyrimidine Series of MARK Inhibitors. Protein Data Bank in Europe, 2016. View Source
- [2] BindingDB entry BDBM50114571. Affinity Data for CHEMBL3608915. BindingDB, accessed 2024. View Source
